Dykellic acid

Description

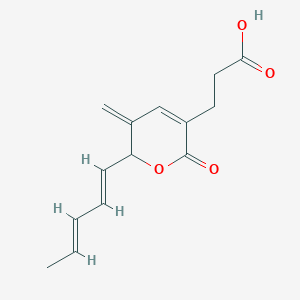

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid |

InChI |

InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+ |

InChI Key |

XMBYWWHLSMXSPA-VNKDHWASSA-N |

SMILES |

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |

Isomeric SMILES |

C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O |

Canonical SMILES |

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O |

Synonyms |

dykellic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Fungal Origin of Dykellic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid is a microbial metabolite first isolated from the fermentation broth of the fungus Westerdykella multispora F50733. This novel compound has garnered interest for its biological activities, including the inhibition of apoptosis. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing organism, and probable biosynthetic origins. It includes detailed experimental protocols for the fermentation of Westerdykella multispora and the isolation of this compound, alongside a putative biosynthetic pathway. Quantitative data from the primary literature is summarized, and key processes are visualized using logical and pathway diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is a naturally occurring dicarboxylic acid that was first identified as a novel apoptosis inhibitor.[1] Its discovery from a fungal source highlights the vast and underexplored chemical diversity within the kingdom Fungi, a prolific source of bioactive secondary metabolites. Understanding the origin of this compound is crucial for its potential development as a therapeutic agent, as this knowledge can inform efforts in strain improvement, biosynthetic pathway engineering, and analog synthesis. This document serves as a technical resource, consolidating the available information on the isolation, and putative biosynthesis of this compound.

The Producing Organism: Westerdykella multispora

This compound is produced by the fungal strain Westerdykella multispora F50733.[1] Species of the genus Westerdykella are known to be widespread saprobes, playing a role in the decomposition of plant-based organic matter. They can be found in a variety of environments, including terrestrial and marine ecosystems. The isolation of this compound from Westerdykella multispora underscores the potential of this genus as a source of novel, bioactive compounds.

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Westerdykella multispora has not been experimentally elucidated, its chemical structure strongly suggests a polyketide origin. Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs). These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis.

A Putative Polyketide Biosynthetic Pathway

Based on the general mechanism of fungal type I iterative PKSs, a putative biosynthetic pathway for this compound can be proposed. The process would begin with a starter unit, likely acetyl-CoA, which is sequentially extended by the addition of extender units, such as malonyl-CoA. The growing polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclizations, catalyzed by the various domains of the PKS enzyme. The final steps would involve tailoring enzymes that modify the polyketide backbone to yield the final structure of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the cultivation of Westerdykella multispora F50733 and the subsequent isolation and purification of this compound, based on the original discovery and related methodologies.

Fermentation of Westerdykella multispora F50733

Materials:

-

Westerdykella multispora F50733 culture

-

Yeast extract-maltose medium (for seed culture)

-

Rice-based medium (for production)

-

Sterile flasks and culture vessels

-

Incubator

Procedure:

-

Seed Culture Preparation: A seed culture is prepared by inoculating a suitable liquid medium, such as yeast extract-maltose broth, with a pure culture of Westerdykella multispora F50733. The culture is incubated with agitation to promote mycelial growth.

-

Production Fermentation: The production of this compound is carried out in a solid-state or liquid fermentation. The original isolation utilized a rice-based medium. A suitable volume of the production medium in flasks is inoculated with the seed culture.

-

Incubation: The production cultures are incubated under specific conditions to optimize the yield of this compound. The original study mentions stationary culture conditions at room temperature. A typical incubation period for fungal secondary metabolite production is several days to weeks.

Isolation and Purification of this compound

Materials:

-

Fermentation broth of Westerdykella multispora F50733

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)

-

Silica gel and/or Sephadex for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

Procedure:

-

Extraction: The whole fermentation broth is extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate this compound from other components. This typically involves:

-

Column Chromatography: The extract is first fractionated using column chromatography on a stationary phase like silica gel or Sephadex, eluting with a gradient of solvents of increasing polarity.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and in the original study, by X-ray crystallography.[1]

Quantitative Data

Quantitative data on the production of this compound by Westerdykella multispora F50733 is not extensively reported in the publicly available literature. The focus of the initial publication was on the discovery, structure elucidation, and biological activity of the compound. For drug development and commercial production, optimization of fermentation conditions and strain improvement would be necessary to enhance the yield.

| Parameter | Value | Reference |

| Producing Organism | Westerdykella multispora F50733 | [1] |

| Fermentation Time | Not specified in detail | - |

| Yield | Not specified in detail | - |

Conclusion

This compound is a fascinating natural product with potential therapeutic applications, originating from the fungus Westerdykella multispora F50733. While its complete biosynthetic pathway awaits detailed genetic and biochemical investigation, its polyketide nature provides a solid foundation for future studies aimed at understanding and manipulating its production. The experimental protocols outlined in this guide, derived from the foundational discovery, offer a starting point for researchers interested in the further study and development of this compound. Future work should focus on optimizing fermentation parameters to improve yields and on elucidating the specific genes and enzymes involved in the this compound biosynthetic pathway. This knowledge will be instrumental in unlocking the full potential of this promising microbial metabolite.

References

Dykellic Acid: A Technical Guide to its Discovery, Isolation, and Characterization from Westerdykella multispora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a novel microbial metabolite, was first isolated from the fermentation broth of the fungus Westerdykella multispora F50733. Its discovery as a potent inhibitor of apoptosis has positioned it as a compound of significant interest for therapeutic development, particularly in areas involving aberrant cell death pathways. This technical guide provides a comprehensive overview of the discovery, detailed experimental protocols for isolation and purification, and a summary of its known biological activity. The information is presented to aid researchers in the fields of natural product chemistry, mycology, and drug discovery.

Discovery and Biological Activity

This compound was identified as a novel inhibitor of apoptosis through screening of microbial metabolites.[1] It was isolated from the fermentation broth of Westerdykella multispora F50733.[2] Subsequent studies have elucidated its mechanism of action, revealing that it inhibits drug-induced apoptosis by suppressing the activation of caspase-3-like proteases.[2] this compound has been shown to partially inhibit calcium influx, which leads to a reduction in Ca²⁺-dependent endonuclease activation and subsequent DNA fragmentation, key events in the apoptotic cascade.[2] This mechanism suggests its potential therapeutic application in diseases characterized by excessive apoptosis.

Signaling Pathway of this compound in Apoptosis Inhibition

The following diagram illustrates the proposed mechanism by which this compound interferes with the apoptotic signaling pathway.

References

Dykellic Acid: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a natural product isolated from the fungus Westerdykella multispora, has garnered significant interest due to its notable cytoprotective properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, details its first total synthesis, and outlines the experimental protocols for evaluating its biological activity. Quantitative data are summarized in tabular format for clarity, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising molecule.

Chemical Structure and Stereochemistry

This compound is a densely functionalized molecule featuring a unique bicyclic core. The systematic name for this compound is (1R,5S,6R,7S)-6-acetyl-7-hydroxy-5,7-dimethyl-2-oxo-8-oxabicyclo[3.2.1]oct-3-en-3-yl acetate. The molecule possesses a complex stereochemical architecture with multiple stereocenters, the confirmation of which was a key challenge addressed by its total synthesis.

The core structure consists of a bicyclo[3.2.1]octane system, which includes a dihydro-α-pyrone ring. Key functional groups include an acetate ester, a tertiary alcohol, an enol, and an acetyl group. The relative and absolute stereochemistry of this compound was determined through extensive NMR studies and ultimately confirmed by the successful enantioselective total synthesis.

Total Synthesis of this compound

The first total synthesis of this compound was a landmark achievement that solidified its structural assignment. The synthesis is a multi-step process that involves several key transformations.

Experimental Protocol: Total Synthesis of this compound

A detailed, step-by-step protocol for the total synthesis is outlined below. This synthesis provides a reliable method for accessing this compound and its analogs for further biological evaluation.

-

Step 1: Asymmetric Michael Addition. The synthesis commences with an asymmetric Michael addition of a silyl enol ether to an α,β-unsaturated aldehyde, catalyzed by a chiral amine, to establish the initial stereocenter.

-

Step 2: Aldol Reaction. The resulting aldehyde is then subjected to an aldol reaction with a ketone to construct a key carbon-carbon bond.

-

Step 3: Lactonization. Subsequent intramolecular cyclization via lactonization forms the dihydro-α-pyrone ring.

-

Step 4: Functional Group Manipulations. A series of functional group interconversions, including oxidation, reduction, and protection/deprotection steps, are then carried out to install the remaining functional groups.

-

Step 5: Final Cyclization and Acetylation. The bicyclic core is forged through a late-stage intramolecular cyclization, followed by a final acetylation to yield this compound.

Figure 1. Synthetic workflow for the total synthesis of this compound.

Biological Activity and Cytoprotective Effects

This compound has been shown to possess significant cytoprotective activity, notably protecting cells from death induced by various stimuli, including the chemotherapeutic agent etoposide and the mitochondrial complex I inhibitor rotenone.

Quantitative Data on Cytoprotective Activity

The cytoprotective effects of this compound were quantified by measuring cell viability in the presence of toxins. The following table summarizes the observed protective effects at a given concentration.

| Toxin | Toxin Concentration | This compound Concentration | Cell Viability (% of control) |

| Etoposide | 1.5 µM | 10 µM | ~80% |

| Etoposide | 1.5 µM | 100 µM | ~95% |

| Rotenone | 10 µM | 10 µM | ~70% |

| Rotenone | 10 µM | 100 µM | ~85% |

Experimental Protocol: Cytoprotection Assay

The cytoprotective activity of this compound was assessed using a cell-based assay. A general protocol is provided below.

-

Cell Culture: Human U-937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates. This compound, dissolved in DMSO, is added to the wells at various concentrations. The final DMSO concentration in all wells is kept constant (e.g., 1%).

-

Toxin Induction: After a pre-incubation period with this compound (e.g., 5 hours), the apoptosis-inducing agent (etoposide or rotenone) is added to the wells to the desired final concentration.

-

Incubation: The plates are incubated for a further 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution (e.g., acidic isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Figure 2. Experimental workflow for the cytoprotection assay.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound's cytoprotective effects is not yet fully elucidated. However, studies have indicated that its activity is likely independent of direct reactive oxygen species (ROS) scavenging or direct inhibition of caspases, which are common mechanisms for other cytoprotective agents. This suggests that this compound may act on a novel cellular target or pathway involved in the regulation of apoptosis. Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a structurally intriguing natural product with promising cytoprotective properties. The successful total synthesis has not only confirmed its complex stereostructure but also provides a means to generate analogs for structure-activity relationship studies. The detailed experimental protocols provided herein offer a foundation for further investigation into the biological activities and therapeutic potential of this fascinating molecule. Future work aimed at elucidating its mechanism of action will be critical in advancing this compound towards potential clinical applications in diseases characterized by excessive cell death.

Dykellic Acid's Cytoprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a natural product isolated from the fermentation broth of the soil fungus Westerdykella multispora, has emerged as a small molecule with significant cytoprotective properties.[1] Its ability to shield cells from various toxic insults positions it as a compelling candidate for further investigation in therapeutic areas where cell death is a key pathological feature, including neurodegenerative diseases and chemotherapy-induced toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cytoprotection, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Cytoprotective Efficacy

The cytoprotective effects of this compound have been evaluated against a range of toxins that induce cell death through distinct mechanisms. The following tables summarize the quantitative data from these studies, providing a clear comparison of its protective capabilities.

Table 1: Cytoprotective Effect of this compound Against Various Toxins

| Toxin | Mechanism of Action | Cell Line | This compound Concentration | Outcome | Reference |

| Etoposide | Topoisomerase II inhibitor | Not specified | Not specified | Strong protection from cell death | [1] |

| Rotenone | Mitochondrial complex I inhibitor | Not specified | Not specified | Strong protection from cell death | [1] |

| MNNG | DNA alkylating agent | Not specified | Not specified | Moderate protection from cell death | [1] |

| Hydrogen Peroxide | Induces oxidative stress | Not specified | Not specified | Not specified | [1] |

| Camptothecin | Topoisomerase I inhibitor | HL-60, Jurkat, U937 | Concentration-dependent | Inhibition of apoptosis | [2] |

| Doxorubicin | Topoisomerase II inhibitor | HL-60, Jurkat, U937 | Concentration-dependent | Inhibition of apoptosis | [2] |

Table 2: Mechanistic Insights into this compound's Cytoprotective Action

| Parameter Assessed | Experimental Context | This compound Effect | Conclusion | Reference |

| Reactive Oxygen Species (ROS) Quenching | In vitro assays with ROS-sensitive fluorescent dyes | No direct quenching of ROS | Cytoprotection is not mediated by direct antioxidant activity. | [1] |

| Direct Caspase Inhibition | In vitro enzymatic assays | No direct inhibition of caspase enzymes | The protective effect is not due to direct binding and inhibition of caspases. | [1] |

| Calcium Influx | Camptothecin-induced apoptosis | Partial inhibition of calcium influx | This compound may act on calcium channels or signaling. | [2] |

| Caspase-3-like Protease Activation | Camptothecin and Doxorubicin-induced apoptosis | Concentration-dependent inhibition | This compound suppresses a key downstream effector of apoptosis. | [2] |

| Procaspase-3 Cleavage | Camptothecin and Doxorubicin-induced apoptosis | Inhibited | Prevents the activation of the executioner caspase. | [2] |

| PARP Cleavage | Camptothecin and Doxorubicin-induced apoptosis | Inhibited | A downstream indicator of caspase-3 activity is blocked. | [2] |

| Cytosolic Cytochrome c | Camptothecin and Doxorubicin-induced apoptosis | Inhibited | Suggests an effect on the mitochondrial apoptotic pathway. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound's cytoprotective effects.

Cell Viability and Cytoprotection Assays

A common workflow is used to assess the ability of this compound to protect cells from a toxic agent.

-

Cell Culture: Human cell lines such as HL-60, Jurkat, and U937 are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into multi-well plates at a predetermined density.

-

Treatment:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Following pre-incubation, the cytotoxic agent (e.g., camptothecin, doxorubicin, etoposide, rotenone) is added to the wells.

-

-

Incubation: The cells are incubated for a period sufficient to induce cell death in the control (toxin-only) group.

-

Cell Viability Assessment: Cell viability is determined using standard methods such as the MTT assay or trypan blue exclusion.

Calcium Influx Assay

To measure the effect of this compound on intracellular calcium levels, a fluorescent calcium indicator is used.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).

-

Treatment:

-

The dye-loaded cells are treated with this compound.

-

A calcium-mobilizing agent (e.g., camptothecin) is then added.

-

-

Measurement: Changes in intracellular calcium concentration are monitored over time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

Caspase Activity Assay

The activity of caspase-3-like proteases is a key indicator of apoptosis.

-

Cell Lysis: Cells are treated with this compound and/or a toxin, harvested, and then lysed to release intracellular contents.

-

Substrate Addition: A fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA) is added to the cell lysates.

-

Measurement: The cleavage of the substrate by active caspase-3 is measured over time using a fluorometer or a spectrophotometer. The signal intensity is proportional to the caspase-3 activity.

Western Blot Analysis

Western blotting is used to detect the cleavage of specific proteins that are hallmarks of apoptosis.

-

Protein Extraction: Following treatment with this compound and/or a toxin, cells are lysed, and total protein is extracted.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., procaspase-3, cleaved PARP, cytochrome c) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mechanism of Action: Signaling Pathways

The available evidence suggests that this compound exerts its cytoprotective effects by intervening in the apoptotic signaling cascade at a point upstream of caspase-3 activation. A key initiating event appears to be the partial inhibition of calcium influx.

As depicted in the signaling pathway diagram, apoptotic stimuli like camptothecin and doxorubicin can trigger an influx of calcium and promote the release of cytochrome c from the mitochondria. The increase in intracellular calcium can activate endonucleases that lead to DNA fragmentation.[2] Cytochrome c release is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-3. This compound appears to intervene in this cascade at two key points. Firstly, it partially inhibits the initial calcium influx, thereby reducing the activation of calcium-dependent endonucleases.[2] Secondly, and perhaps more critically, it suppresses the activation of caspase-3-like proteases.[2] This inhibition prevents the cleavage of procaspase-3 to its active form, the subsequent cleavage of downstream targets like PARP, and ultimately, the execution of the apoptotic program.

It is important to note the apparent discrepancy in the literature regarding the direct inhibition of caspases. While one study concluded that this compound does not directly inhibit caspase enzymes in in vitro assays, another demonstrated its ability to inhibit caspase-3-like protease activity in cell-based models.[1][2] This suggests that this compound may not bind directly to the active site of caspases but rather acts on an upstream regulator of caspase activation within the cell. Further research is required to elucidate the precise molecular target of this compound in this pathway.

Conclusion and Future Directions

This compound is a promising cytoprotective agent that functions by inhibiting the caspase-dependent apoptotic pathway. Its ability to partially block calcium influx and suppress the activation of caspase-3-like proteases highlights its potential for therapeutic development. Future research should focus on identifying the direct molecular target(s) of this compound to fully unravel its mechanism of action. Additionally, its efficacy in in vivo models of diseases characterized by excessive cell death warrants thorough investigation. The structural analogs of this compound should also be explored to establish a structure-activity relationship and to potentially develop even more potent and specific cytoprotective compounds.

References

Novel Anti-Apoptotic Targets of Dykellic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a novel microbial metabolite isolated from the fungus Westerdykella multispora, has demonstrated significant cytoprotective and anti-apoptotic properties.[1][2] This technical guide provides an in-depth overview of the molecular targets and mechanisms by which this compound exerts its anti-apoptotic effects. The information presented herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents for diseases characterized by excessive apoptosis.

Core Anti-Apoptotic Mechanisms of this compound

This compound appears to inhibit drug-induced apoptosis through a multi-faceted approach, primarily by interfering with key signaling events upstream and downstream of mitochondrial involvement. The core mechanisms identified are:

-

Inhibition of Caspase-3-Like Protease Activation: this compound has been shown to inhibit the activation of caspase-3-like proteases, key executioners of apoptosis.[1][3][4] This inhibition prevents the cleavage of critical cellular substrates, thereby halting the apoptotic cascade.

-

Suppression of Calcium Influx: The compound partially inhibits the influx of calcium ions (Ca2+), a critical intracellular signal that can trigger apoptosis.[1][3] By reducing intracellular Ca2+ levels, this compound mitigates the activation of Ca2+-dependent endonucleases responsible for DNA fragmentation.[1][3]

-

Inhibition of NF-κB Transcriptional Activity: this compound has been found to inhibit the transactivation of Nuclear Factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in cell survival and inflammation.[2] While NF-κB can have both pro- and anti-apoptotic roles depending on the cellular context, its inhibition by this compound in the studied models contributes to its overall cellular effects.

Quantitative Data on Anti-Apoptotic Effects

The following tables summarize the quantitative data available on the inhibitory effects of this compound on various apoptotic markers.

Table 1: Inhibition of Apoptotic Events by this compound

| Apoptotic Event | Cell Line | Apoptosis Inducer | This compound Concentration | Observed Effect | Reference |

| Caspase-3-like protease activation | Jurkat, HL-60, U937 | Camptothecin, Doxorubicin | Concentration-dependent | Inhibition of active caspase-3-like protease cleavage of procaspase-3 | [1][3] |

| PARP Cleavage | Jurkat, HL-60, U937 | Camptothecin, Doxorubicin | Concentration-dependent | Inhibition of PARP cleavage | [1][3] |

| Cytochrome c Release | Jurkat, HL-60, U937 | Camptothecin, Doxorubicin | Concentration-dependent | Inhibition of cytosolic cytochrome c release | [1][3] |

| DNA Fragmentation | Not specified | Camptothecin | Not specified | Decrease in DNA fragmentation | [1][3] |

| Calcium Influx | Not specified | Camptothecin | Not specified | Partial inhibition of calcium influx | [1][3] |

| NF-κB Transcriptional Activity | Not specified | Phorbol Myristate Acetate | Dose-dependent | Inhibition of NF-κB transactivation | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory techniques and the descriptions available in the referenced publications.

Caspase-3 Activity Assay (Colorimetric)

This protocol is a general guideline for measuring caspase-3 activity, which can be adapted for studying the inhibitory effects of this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., Jurkat, HL-60) in a 96-well plate at a density of 5x10⁴ to 2x10⁵ cells/well.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Induce apoptosis with an appropriate agent (e.g., 1 µM Camptothecin or 1 µM Doxorubicin) for the desired duration.

-

-

Cell Lysis:

-

Centrifuge the plate at 300 x g for 10 minutes.

-

Remove the medium and wash the cells with ice-cold PBS.

-

Centrifuge again and remove the PBS.

-

Add 30 µL/well of ice-cold cell lysis buffer and incubate on ice for 10 minutes.

-

-

Enzymatic Assay:

-

To each well of a new 96-well plate, add 50 µL of cell lysate.

-

Add 50 µL of 2X Reaction Buffer containing 10 µL of fresh DTT stock per 1 mL.

-

Add 5 µL of the caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline released is proportional to the caspase-3 activity.

-

PARP Cleavage Assay (Western Blot)

This protocol outlines the detection of PARP cleavage, a hallmark of caspase-3 activation, via Western blotting.

-

Sample Preparation:

-

Culture and treat cells with this compound and an apoptosis inducer as described above.

-

Harvest cells and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. The intensity of the 89 kDa band indicates the extent of PARP cleavage.

-

Cytochrome c Release Assay (Western Blot of Cytosolic Fraction)

This protocol describes the detection of cytochrome c in the cytosol, indicating its release from the mitochondria.

-

Cell Fractionation:

-

Culture and treat cells as previously described.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

-

Western Blotting:

-

Determine the protein concentration of the cytosolic fractions.

-

Perform Western blotting as described for PARP cleavage, using a primary antibody specific for cytochrome c. An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.

-

Intracellular Calcium Influx Assay (Flow Cytometry)

This protocol provides a general method for measuring changes in intracellular calcium levels.

-

Cell Preparation and Dye Loading:

-

Harvest and wash cells, then resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating at 37°C in the dark for 30-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Flow Cytometry Analysis:

-

Acquire a baseline fluorescence reading of the dye-loaded cells.

-

Pre-treat the cells with this compound.

-

Stimulate the cells with an agent known to induce calcium influx (e.g., a calcium ionophore like ionomycin as a positive control, or the apoptosis inducer used in other experiments).

-

Immediately acquire fluorescence data over time using a flow cytometer. A decrease in the fluorescence intensity in this compound-treated cells compared to the untreated control indicates inhibition of calcium influx.

-

NF-κB Reporter Assay (Luciferase Assay)

This protocol is for a reporter gene assay to measure the transcriptional activity of NF-κB.

-

Cell Transfection and Treatment:

-

Co-transfect cells (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After transfection, pre-treat the cells with this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA).

-

-

Luciferase Assay:

-

Lyse the cells using a luciferase assay lysis buffer.

-

Add the luciferase substrate to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.

-

A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed anti-apoptotic mechanisms of this compound.

Caption: this compound's inhibition of key apoptotic signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. The total synthesis and cytoprotective abilities of this compound and its structural analogs - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits drug-induced caspase-3-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dykellic Acid: An In-depth Technical Guide on its Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dykellic acid, a microbial metabolite, has demonstrated notable immunosuppressive properties, primarily targeting B lymphocyte function. Evidence indicates its capacity to inhibit B cell proliferation and immunoglobulin M (IgM) production induced by lipopolysaccharide (LPS). The core mechanism of action appears to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, this compound inhibits the transactivation of NF-κB without altering its DNA binding capability. Currently, there is a lack of quantitative data, such as IC50 values, for these effects. Furthermore, the impact of this compound on T lymphocytes and the STAT3 signaling pathway remains uninvestigated. This document synthesizes the available qualitative data, outlines relevant experimental protocols, and visualizes the proposed mechanism and workflows to guide further research and development.

Introduction

This compound is a novel microbial metabolite originally isolated from the culture broth of Westerdykella multispora F50733.[1] Initial investigations into its biological activities revealed a range of effects, including the inhibition of matrix metalloproteinase 9 (MMP-9) activation and caspase-3 protease activity.[1] Beyond these initial findings, this compound has emerged as a molecule of interest for its immunomodulatory potential, demonstrating clear immunosuppressive effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's immunosuppressive properties, with a focus on its effects on B lymphocytes and its underlying mechanism of action.

Immunosuppressive Effects on B Lymphocytes

The primary documented immunosuppressive activity of this compound lies in its effects on B lymphocytes. Specifically, it has been shown to inhibit key functions of B cells that are crucial for humoral immune responses.

Inhibition of B Cell Proliferation

This compound has been observed to inhibit the proliferation of B cells.[1] This anti-proliferative effect is significant as uncontrolled B cell proliferation is a hallmark of various immune disorders and certain malignancies. The available literature, however, does not provide specific quantitative data, such as the half-maximal inhibitory concentration (IC50), which would be crucial for determining its potency.

Inhibition of IgM Production

In addition to its anti-proliferative effects, this compound also suppresses the production of Immunoglobulin M (IgM) by B cells following stimulation with lipopolysaccharide (LPS).[1] LPS is a potent activator of B cells, and the inhibition of LPS-induced IgM production suggests that this compound can interfere with the signaling pathways that lead to antibody secretion. This finding further underscores its potential as an immunosuppressive agent.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The immunosuppressive effects of this compound are linked to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that plays a central role in regulating immune and inflammatory responses.

Inhibition of NF-κB Transactivation

A key mechanistic insight is that this compound inhibits the transactivation of NF-κB.[1] Transactivation is the process by which a transcription factor, once bound to DNA, recruits co-activator proteins to initiate the transcription of its target genes. By inhibiting this step, this compound effectively blocks the expression of NF-κB-dependent pro-inflammatory and immunomodulatory genes.

No Effect on NF-κB DNA Binding

Importantly, this compound does not affect the DNA binding activity of NF-κB.[1] This indicates that the compound does not prevent NF-κB from localizing to the nucleus and binding to its specific DNA consensus sequences. Instead, its inhibitory action is more nuanced, targeting the subsequent transcriptional activation step. This specific mechanism of action distinguishes this compound from many other NF-κB inhibitors and may offer a more targeted therapeutic approach with potentially fewer off-target effects.

Effects on T Lymphocytes and STAT3 Signaling

Despite the clear effects of this compound on B lymphocytes, there is currently no available data on its impact on T lymphocytes. T cells play a central role in cell-mediated immunity, and understanding the effects of this compound on T cell proliferation, differentiation, and cytokine production is a critical area for future research.

Similarly, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key signaling cascade involved in immune regulation, particularly in the differentiation of T helper 17 (Th17) cells and the function of regulatory T cells (Tregs). There is no current evidence to suggest that this compound modulates the STAT3 pathway in immune cells. Investigating this potential interaction would provide a more complete picture of its immunosuppressive mechanism.

Data Presentation

The following table summarizes the qualitative findings on the immunosuppressive properties of this compound.

| Parameter | Effect of this compound | Quantitative Data | Cell Type | Stimulus | Reference |

| B Cell Proliferation | Inhibition | Not Available | B Lymphocytes | LPS | [1] |

| IgM Production | Inhibition | Not Available | B Lymphocytes | LPS | [1] |

| NF-κB DNA Binding | No Effect | Not Applicable | Not Specified | Not Specified | [1] |

| NF-κB Transactivation | Inhibition | Not Available | Not Specified | Not Specified | [1] |

| T Cell Proliferation | Not Investigated | Not Applicable | T Lymphocytes | - | - |

| STAT3 Signaling | Not Investigated | Not Applicable | Immune Cells | - | - |

Experimental Protocols

While specific, detailed protocols from the original research on this compound are not publicly available, the following are generalized, standard protocols for the key experiments cited. These can serve as a foundation for researchers aiming to replicate or expand upon the existing findings.

B Cell Proliferation Assay (CFSE-based)

This assay measures the ability of B cells to proliferate in response to a stimulus.

Materials:

-

Murine splenocytes or purified B cells

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Lipopolysaccharide (LPS)

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Isolate splenocytes from a mouse and enrich for B cells if desired.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound and add them to the appropriate wells. Include a vehicle control (DMSO).

-

Add LPS to the wells at a final concentration known to induce B cell proliferation (e.g., 10 µg/mL). Include an unstimulated control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the B cell population (e.g., using anti-B220 or anti-CD19 antibodies) and measure the dilution of CFSE fluorescence to determine the extent of cell division.

NF-κB Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of NF-κB to activate gene transcription.

Materials:

-

A suitable cell line (e.g., HEK293T or a B cell line)

-

A luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene

-

A control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

LPS or another NF-κB activator (e.g., TNF-α)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with an NF-κB activator (e.g., LPS).

-

Incubate for an appropriate time to allow for luciferase expression (e.g., 6-24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Conclusion

This compound presents a promising scaffold for the development of novel immunosuppressive agents. Its demonstrated ability to inhibit B cell proliferation and IgM production, coupled with a specific mechanism of action involving the inhibition of NF-κB transactivation, makes it a compelling candidate for further investigation. However, significant knowledge gaps remain. Future research should prioritize:

-

Quantitative analysis: Determining the IC50 values for the inhibition of B cell proliferation and IgM production to establish the potency of this compound.

-

T cell studies: Investigating the effects of this compound on T cell proliferation, differentiation into various subsets (e.g., Th1, Th2, Th17, Tregs), and cytokine secretion.

-

STAT3 signaling analysis: Exploring the potential interaction of this compound with the STAT3 signaling pathway in immune cells.

-

In vivo studies: Evaluating the immunosuppressive efficacy and safety of this compound in animal models of autoimmune diseases or organ transplantation.

Addressing these areas will provide a more complete understanding of the therapeutic potential of this compound and its derivatives as a new class of immunomodulatory drugs.

References

Investigating the Role of Dykellic Acid in Caspase-Independent Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dykellic acid, a microbial metabolite, has been identified as an inhibitor of caspase-dependent apoptosis. However, its influence on caspase-independent cell death pathways remains largely unexplored. These pathways, including necroptosis, ferroptosis, pyroptosis, and autophagy-dependent cell death, are critical in various physiological and pathological conditions, and represent promising targets for therapeutic intervention. This technical guide outlines a comprehensive research framework to investigate the potential effects of this compound on these caspase-independent cell death modalities. Detailed experimental protocols, hypothetical data representations, and signaling pathway diagrams are provided to facilitate the exploration of this compound's mechanism of action and its potential as a modulator of these crucial cellular processes.

Introduction

Regulated cell death is a fundamental process in development, homeostasis, and disease. While apoptosis, a caspase-dependent pathway, has been extensively studied, the significance of caspase-independent cell death mechanisms is increasingly recognized. These alternative pathways, such as necroptosis, ferroptosis, pyroptosis, and autophagy-dependent cell death, play crucial roles in conditions where apoptosis is inhibited or dysregulated, including certain cancers, neurodegenerative diseases, and inflammatory disorders.

This compound has been shown to inhibit drug-induced apoptosis by suppressing caspase-3-like protease activation. This is achieved, in part, by inhibiting calcium influx, which subsequently reduces the activation of Ca2+-dependent endonucleases and DNA fragmentation. Given its known mechanism of interfering with intracellular signaling cascades, it is plausible that this compound may also modulate caspase-independent cell death pathways. This guide provides a detailed roadmap for investigating this hypothesis.

Investigating the Effect of this compound on Necroptosis

Necroptosis is a form of regulated necrosis that is mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL).

Experimental Protocols

2.1.1. Induction of Necroptosis

-

Cell Culture: Culture a suitable cell line (e.g., HT-29, L929) in appropriate media.

-

Treatment:

-

Pre-treat cells with the pan-caspase inhibitor z-VAD-fmk (20 µM) for 30 minutes to block apoptosis.[1]

-

Add Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 100 ng/mL.[1]

-

In parallel, treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) 1 hour prior to the addition of z-VAD-fmk and TNF-α.

-

Include a vehicle control (e.g., DMSO) and a positive control for necroptosis inhibition (e.g., Necrostatin-1, 20 µM).[1]

-

-

Incubation: Incubate cells for a predetermined time course (e.g., 6, 12, 24 hours).

2.1.2. Assessment of Necroptotic Cell Death

-

Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture supernatant as an indicator of plasma membrane rupture.[2][3][4] A colorimetric assay can be used to quantify LDH activity.

-

Western Blot Analysis: Analyze the phosphorylation status of key necroptosis proteins.

-

Harvest cell lysates and determine protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), and phospho-MLKL (Ser358), as well as total RIPK1, RIPK3, and MLKL.

-

Use a suitable loading control (e.g., GAPDH, β-actin).

-

Hypothetical Data Presentation

Table 1: Effect of this compound on TNF-α/z-VAD-fmk-Induced Necroptosis

| Treatment | This compound (µM) | LDH Release (% of Control) | p-MLKL/MLKL Ratio (Fold Change) |

| Vehicle Control | 0 | 100 | 1.0 |

| TNF-α + z-VAD-fmk | 0 | 450 | 8.5 |

| TNF-α + z-VAD-fmk | 1 | 425 | 8.1 |

| TNF-α + z-VAD-fmk | 5 | 350 | 6.2 |

| TNF-α + z-VAD-fmk | 10 | 220 | 3.1 |

| TNF-α + z-VAD-fmk | 25 | 150 | 1.5 |

| TNF-α + z-VAD-fmk | 50 | 110 | 1.1 |

| Necrostatin-1 (20 µM) | - | 120 | 1.2 |

Signaling Pathway and Experimental Workflow

Investigating the Effect of this compound on Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).

Experimental Protocols

3.1.1. Induction of Ferroptosis

-

Cell Culture: Culture a suitable cell line (e.g., HT-1080, PANC1) in appropriate media.

-

Treatment:

-

Treat cells with inducers of ferroptosis such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM).

-

In parallel, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Include a vehicle control and a positive control for ferroptosis inhibition (e.g., Ferrostatin-1, 1 µM).

-

-

Incubation: Incubate cells for a predetermined time course (e.g., 12, 24 hours).

3.1.2. Assessment of Ferroptotic Cell Death

-

Lipid ROS Measurement: Use the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry or fluorescence microscopy.[5][6][7][8]

-

GPX4 Activity Assay: Measure the activity of glutathione peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis, using a commercially available kit.[9][10][11][12][13]

-

Western Blot Analysis: Analyze the expression levels of GPX4.

Hypothetical Data Presentation

Table 2: Effect of this compound on Erastin-Induced Ferroptosis

| Treatment | This compound (µM) | Lipid ROS (MFI) | GPX4 Activity (% of Control) |

| Vehicle Control | 0 | 100 | 100 |

| Erastin (10 µM) | 0 | 850 | 30 |

| Erastin (10 µM) | 1 | 820 | 35 |

| Erastin (10 µM) | 5 | 710 | 45 |

| Erastin (10 µM) | 10 | 550 | 60 |

| Erastin (10 µM) | 25 | 320 | 80 |

| Erastin (10 µM) | 50 | 150 | 95 |

| Ferrostatin-1 (1 µM) | - | 120 | 98 |

MFI: Mean Fluorescence Intensity

Signaling Pathway and Experimental Workflow

Investigating the Effect of this compound on Pyroptosis

Pyroptosis is a pro-inflammatory form of regulated cell death dependent on the gasdermin family of proteins.

Experimental Protocols

4.1.1. Induction of Pyroptosis

-

Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes, differentiated into macrophages) in appropriate media.

-

Treatment:

-

Prime cells with Lipopolysaccharide (LPS; 1 µg/mL) for 3 hours.[14]

-

Subsequently, treat with nigericin (10 µg/mL) to activate the NLRP3 inflammasome.[14]

-

In parallel, pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour before nigericin treatment.

-

Include a vehicle control.

-

-

Incubation: Incubate for a predetermined time course (e.g., 1, 3, 6 hours).

4.1.2. Assessment of Pyroptotic Cell Death

-

LDH Assay: Measure LDH release as an indicator of pyroptotic cell lysis.

-

IL-1β ELISA: Quantify the levels of secreted IL-1β in the culture supernatant using an ELISA kit.[15][16][17][18][19]

-

Western Blot Analysis: Analyze the cleavage of Gasdermin D (GSDMD).

-

Probe with an antibody that recognizes both full-length GSDMD and the N-terminal cleavage product (GSDMD-N).

-

Hypothetical Data Presentation

Table 3: Effect of this compound on LPS/Nigericin-Induced Pyroptosis

| Treatment | This compound (µM) | LDH Release (% of Control) | IL-1β Secretion (pg/mL) | GSDMD-N/GSDMD Ratio |

| Vehicle Control | 0 | 100 | 50 | 0.1 |

| LPS + Nigericin | 0 | 550 | 1200 | 5.2 |

| LPS + Nigericin | 1 | 530 | 1150 | 5.0 |

| LPS + Nigericin | 5 | 460 | 980 | 4.1 |

| LPS + Nigericin | 10 | 320 | 650 | 2.8 |

| LPS + Nigericin | 25 | 180 | 300 | 1.5 |

| LPS + Nigericin | 50 | 120 | 100 | 0.5 |

Signaling Pathway and Experimental Workflow

Investigating the Effect of this compound on Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. Dysregulation of autophagy can lead to cell death.

Experimental Protocols

5.1.1. Induction of Autophagy

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, MEFs) in appropriate media.

-

Treatment:

-

Incubation: Incubate for a predetermined time course (e.g., 2, 4, 8 hours).

5.1.2. Assessment of Autophagy

-

Western Blot Analysis:

-

Fluorescence Microscopy:

Hypothetical Data Presentation

Table 4: Effect of this compound on Starvation-Induced Autophagy

| Treatment | This compound (µM) | LC3-II/LC3-I Ratio (Fold Change) | p62/GAPDH Ratio (Fold Change) | GFP-LC3 Puncta per Cell |

| Vehicle Control | 0 | 1.0 | 1.0 | 2 |

| Starvation | 0 | 6.5 | 0.3 | 25 |

| Starvation | 1 | 6.8 | 0.28 | 28 |

| Starvation | 5 | 7.5 | 0.22 | 35 |

| Starvation | 10 | 8.9 | 0.15 | 45 |

| Starvation | 25 | 9.8 | 0.10 | 58 |

| Starvation | 50 | 10.5 | 0.08 | 65 |

Signaling Pathway and Experimental Workflow

Conclusion

The investigation into the effects of this compound on caspase-independent cell death pathways holds significant promise for uncovering novel therapeutic strategies. The experimental frameworks outlined in this guide provide a systematic approach to elucidating the potential role of this compound in modulating necroptosis, ferroptosis, pyroptosis, and autophagy. The findings from these studies will not only enhance our understanding of the biological activities of this compound but may also pave the way for its development as a therapeutic agent in diseases where these cell death modalities are implicated.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tiarisbiosciences.com [tiarisbiosciences.com]

- 4. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 6. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. youtube.com [youtube.com]

- 11. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]

- 14. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. raybiotech.com [raybiotech.com]

- 17. mpbio.com [mpbio.com]

- 18. stemcell.com [stemcell.com]

- 19. abcam.com [abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]

- 24. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 28. resources.novusbio.com [resources.novusbio.com]

- 29. proteolysis.jp [proteolysis.jp]

- 30. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. SQSTM1/p62 Antibody (#5114) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 32. researchgate.net [researchgate.net]

- 33. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

- 36. pubs.aip.org [pubs.aip.org]

Unlocking Cell Survival: A Technical Guide to the Therapeutic Potential of Dykellic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a natural product isolated from the fungus Westerdykella multispora, has emerged as a promising scaffold for the development of novel cytoprotective agents. Its unique mechanism of action, which deviates from conventional anti-apoptotic pathways, presents a compelling opportunity for therapeutic intervention in a range of diseases characterized by excessive cell death, including neurodegenerative disorders and ischemia-reperfusion injuries. This technical guide provides an in-depth exploration of the therapeutic potential of this compound and its derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Mechanism of Action: A Novel Approach to Apoptosis Inhibition

This compound exerts its cytoprotective effects by inhibiting apoptosis, or programmed cell death. Extensive research has revealed that its mechanism is distinct from that of many other anti-apoptotic compounds.[1]

Key Mechanistic Features:

-

Caspase-3-Like Protease Suppression: this compound inhibits the activation of caspase-3-like proteases, which are key executioner enzymes in the apoptotic cascade. It achieves this by preventing the cleavage of procaspase-3 into its active form.[2] This, in turn, prevents the downstream cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

-

Inhibition of Calcium Influx: The compound has been shown to partially inhibit the influx of calcium ions (Ca2+) into the cell.[2] Elevated intracellular calcium is a known trigger for apoptosis, as it can activate Ca2+-dependent endonucleases that lead to DNA fragmentation.[2]

-

Independence from ROS Scavenging and Direct Caspase Inhibition: Notably, the cytoprotective activity of this compound is not attributed to the scavenging of reactive oxygen species (ROS) or the direct inhibition of active caspase enzymes.[1] This suggests that this compound acts upstream of these events, targeting a novel regulatory point in the apoptotic pathway.

The precise molecular target of this compound remains an active area of investigation. However, its ability to interfere with the core apoptotic machinery without directly engaging with caspases makes it a highly attractive candidate for further drug development.

Signaling Pathway of this compound in Apoptosis Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits apoptosis.

Quantitative Analysis of Cytoprotective Activity

The cytoprotective efficacy of this compound and its derivatives has been evaluated against various toxins that induce apoptosis through different mechanisms. The following table summarizes the key findings from these studies.

| Compound | Toxin | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | Etoposide | U-937 | Cell Viability | % Protection | Strong Protection | [3] |

| This compound | Rotenone | U-937 | Cell Viability | % Protection | Strong Protection | [3] |

| This compound | Camptothecin | HL-60 | DNA Fragmentation | Inhibition | Concentration-dependent | [2] |

| This compound | Doxorubicin | Jurkat | PARP Cleavage | Inhibition | Concentration-dependent | [2] |

Structure-Activity Relationship (SAR) Studies

The synthesis of various this compound derivatives has been instrumental in elucidating the key structural features required for its cytoprotective activity. These studies have systematically modified different functional groups on the this compound scaffold to probe their importance in biological activity. While specific quantitative SAR data from a single comprehensive study is not publicly available, the initial research indicates that the core pyrone structure and the carboxylic acid moiety are crucial for its anti-apoptotic effects. Further detailed SAR studies are warranted to optimize the potency and drug-like properties of this promising class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Synthesis of this compound Analogs

The total synthesis of this compound has been achieved, providing a platform for the generation of structural analogs. A general synthetic scheme is outlined below. For specific details on reaction conditions, purification, and characterization of individual derivatives, referral to the primary literature is recommended.

General Synthetic Workflow:

Etoposide-Induced Apoptosis Assay

This protocol is used to assess the cytoprotective effects of this compound derivatives against apoptosis induced by the topoisomerase II inhibitor, etoposide.

Materials:

-

Cell line (e.g., U-937, Jurkat)

-

Cell culture medium and supplements

-

Etoposide stock solution

-

This compound derivative stock solutions

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere or stabilize overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Apoptosis Induction: Add etoposide to the wells to a final concentration known to induce apoptosis (e.g., 50 µM).

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Gently collect the cells from each well and transfer them to microcentrifuge tubes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis.

Materials:

-

Cell line

-

Apoptosis-inducing agent (e.g., camptothecin)

-

This compound derivative

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of the this compound derivative as described in the previous protocol.

-

Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to individual wells.

-

Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

Conclusion and Future Directions

This compound and its derivatives represent a novel and promising class of cytoprotective agents with a unique mechanism of action. Their ability to inhibit apoptosis by targeting a pathway independent of direct caspase inhibition and ROS scavenging opens up new avenues for the treatment of diseases associated with excessive cell death.

Future research should focus on:

-

Target Identification: Elucidating the precise molecular target(s) of this compound to fully understand its mechanism of action.

-

Lead Optimization: Conducting comprehensive structure-activity relationship studies to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Evaluating the therapeutic potential of optimized this compound derivatives in relevant animal models of disease.

The continued exploration of this fascinating natural product holds significant promise for the development of next-generation cytoprotective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dykellic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the starting materials, reagents, and experimental protocols for the total synthesis of Dykellic acid. The information presented is collated from the first reported total synthesis by Thompson, C. M., Quinn, C. A., & Hergenrother, P. J. (2009). This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of this compound and its analogues for further investigation into its therapeutic potential.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent eight-step linear sequence starting from commercially available materials. A key transformation in this synthesis is a Morita-Baylis-Hillman (MBH) reaction to construct a key carbon-carbon bond. The overall strategy involves the sequential construction of the core bicyclic lactone structure followed by the installation of the side chain.

Logical Flow of the Synthetic Pathway

The synthesis begins with the preparation of a key aldehyde intermediate, which then undergoes the crucial Morita-Baylis-Hillman reaction. Subsequent steps involve cyclization to form the lactone ring, followed by functional group manipulations to complete the synthesis of the natural product.

Application Notes and Protocols: Dykellic Acid-Induced Cytoprotection Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dykellic acid, a small molecule identified from the fermentation broth of the soil fungus Westerdykella multispora, has demonstrated potential cytoprotective properties. It has been shown to protect cells from death induced by agents like camptothecin.[1] This application note provides a detailed experimental protocol to investigate and quantify the cytoprotective effects of this compound against a chosen cellular stressor. The protocol outlines methods for inducing cytotoxicity, assessing cell viability and apoptosis, and exploring potential underlying signaling pathways.

Experimental Principles

This protocol is designed to assess the ability of this compound to protect cells from a cytotoxic challenge. The general workflow involves pre-treating cultured cells with varying concentrations of this compound, followed by exposure to a stress-inducing agent. The cytoprotective effect is then quantified by measuring cell viability and key markers of apoptosis. Further investigation into the mechanism of action can be performed by analyzing the modulation of relevant signaling pathways.

A variety of assays can be used to measure cell health. Cell viability can be determined by assessing metabolic activity or membrane integrity.[2][3] Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical events, including chromatin condensation, DNA fragmentation, and the activation of caspases.[4][5][6] Several methods are available to detect these apoptotic markers.[4][7][8]

Key Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cells and treat them with this compound and a cytotoxic agent.

Materials:

-

Cell line of interest (e.g., HeLa, HepG2, SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in a suitable solvent like DMSO)

-

Cytotoxic agent (e.g., hydrogen peroxide (H₂O₂), staurosporine, etoposide)

-

Phosphate-buffered saline (PBS)

-

96-well and 6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis and protein analysis at an appropriate density to reach 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 2, 4, or 24 hours).

-

After the pre-treatment period, add the cytotoxic agent at a pre-determined toxic concentration to the wells (except for the untreated control wells).

-

Incubate the cells for the desired duration of cytotoxic challenge (e.g., 6, 12, or 24 hours).

Cell Viability Assay (MTT Assay)

Objective: To quantify the metabolic activity of cells as an indicator of viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify early and late apoptotic cells using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Following treatment in 6-well plates, collect the cell culture supernatant (containing detached cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the cells from the supernatant and centrifuge to pellet the cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on key proteins in cytoprotective signaling pathways (e.g., Nrf2/HO-1, PI3K/Akt).

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Akt, anti-phospho-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment in 6-well plates, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay)

| Treatment Group | This compound (µM) | Cytotoxic Agent | % Cell Viability (Mean ± SD) |

| Control | 0 | - | 100 ± 5.2 |

| Vehicle Control | 0 (Vehicle) | + | 45 ± 4.1 |

| This compound | 1 | + | 55 ± 3.8 |

| This compound | 10 | + | 75 ± 4.5 |

| This compound | 50 | + | 90 ± 3.9 |

Table 2: Apoptosis Analysis (Flow Cytometry)

| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| Cytotoxic Agent | 40.1 ± 3.5 | 35.6 ± 2.9 | 24.3 ± 3.1 |

| This compound + Cytotoxic Agent | 75.8 ± 4.2 | 15.3 ± 2.5 | 8.9 ± 1.9 |

Table 3: Western Blot Densitometry Analysis

| Treatment Group | Relative Nrf2 Expression | Relative HO-1 Expression | Relative p-Akt/Akt Ratio |

| Control | 1.00 | 1.00 | 1.00 |

| Cytotoxic Agent | 0.85 | 1.10 | 0.65 |

| This compound + Cytotoxic Agent | 2.50 | 3.20 | 1.80 |

Visualization of Workflows and Pathways

To facilitate understanding, the experimental workflow and a hypothesized signaling pathway are illustrated below using Graphviz.

Caption: Experimental workflow for the this compound cytoprotection assay.

Caption: Hypothesized signaling pathways for this compound-induced cytoprotection.

References

- 1. (Open Access) The total synthesis and cytoprotective abilities of this compound and its structural analogs (2008) | Christina Thompson [scispace.com]

- 2. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]